Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-
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Overview
Description
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. It is also known by its IUPAC name, 1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide. This compound is characterized by the presence of an acetonitrile group and a hydrazinyl oxo group attached to a 4-ethoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of acetonitrile. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted acetonitrile derivatives with various functional groups.
Scientific Research Applications
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile,[[methylene]hydrazino]oxo-: Similar structure but lacks the 4-ethoxyphenyl group.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of an ethoxy group.
1-cyano-N-[(E)-(4-methoxyphenyl)methylideneamino]formamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-10-5-3-9(4-6-10)8-13-14-11(15)7-12/h3-6,8H,2H2,1H3,(H,14,15)/b13-8+ |
InChI Key |
QWPYEJWBTLUHQI-MDWZMJQESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C#N |
Origin of Product |
United States |
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